molecular formula C16H22N2O5 B14858645 Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate

Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate

Cat. No.: B14858645
M. Wt: 322.36 g/mol
InChI Key: JGJQUKMTDRVXHJ-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate typically involves multiple steps, including the protection of amine groups, esterification, and acetylation. One common method involves the use of di-tert-butyl dicarbonate to protect the amine group, followed by esterification with methanol and subsequent acetylation .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the acetyl group or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group, and bases like sodium hydroxide for esterification .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine .

Scientific Research Applications

Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing for selective reactions at other sites on the molecule. The pyridine ring can participate in various chemical reactions, facilitating the synthesis of more complex structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate apart is its specific combination of functional groups, which allows for unique reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

methyl 6-acetyl-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylate

InChI

InChI=1S/C16H22N2O5/c1-10(19)12-8-11(9-13(18-12)14(20)22-5)6-7-17-15(21)23-16(2,3)4/h8-9H,6-7H2,1-5H3,(H,17,21)

InChI Key

JGJQUKMTDRVXHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CCNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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